molecular formula C19H23N3O3 B1600101 N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide CAS No. 745047-94-3

N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide

Cat. No. B1600101
M. Wt: 341.4 g/mol
InChI Key: GDMDCNCFVKXNAN-UHFFFAOYSA-N
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Description

N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide, also known as MMBO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMBO belongs to the class of oxalamides, which are known for their diverse biological activities.

Scientific Research Applications

Synthesis and Characterization in Coordination Chemistry

Research by Maass et al. (2016) in coordination chemistry demonstrates the synthesis of vanadium complexes using N1,N2-di(pyridin-4-yl)oxalamide. These complexes were synthesized by reacting VO(acac)2 with dibenzylphosphinic acid in the presence of bipyridine or N1,N2-di(pyridin-4-yl)oxalamide. This study contributes to the understanding of complex molecular structures involving oxalamide derivatives (Maass, Chen, Zeller, & Luck, 2016).

Applications in Photodynamic Therapy

A study by Pişkin et al. (2020) highlights the synthesis and characterization of zinc phthalocyanine derivatives with potential applications in photodynamic therapy, particularly for cancer treatment. The research demonstrates the importance of oxalamide derivatives in developing photosensitizers with high singlet oxygen quantum yield, crucial for photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Molecular Structure Analysis

Kalai et al. (2021) explored the synthesis and structure of a new pyridazinone derivative, contributing to the broader understanding of oxalamide derivatives' molecular structure. Their research involved spectroscopic studies and theoretical calculations, providing insights into the stability and reactivity of such compounds (Kalai, Karrouchi, Baydere, Daoui, Allali, Dege, Benchat, & Brandán, 2021).

Antimicrobial and Cytotoxic Activities

Xiao et al. (2014) identified new metabolites, including an α-pyridone derivative, with antimicrobial, antioxidant, and cytotoxic activities. This research illustrates the potential of oxalamide derivatives in developing new pharmaceutical compounds with diverse biological activities (Xiao, Zhang, Gao, Tang, Zhang, & Gao, 2014).

Tetrel Bonding Interactions

Ahmed et al. (2020) studied triazole derivatives containing oxalamide groups. Their research on tetrel bonding interactions in these compounds contributes to understanding the chemical properties of oxalamide derivatives and their potential applications in various fields (Ahmed, Yasin, Aziz, Khan, Tahir, Gil, & Frontera, 2020).

Novel Synthetic Approaches

Mamedov et al. (2016) developed a novel synthetic approach for oxalamide derivatives, demonstrating the versatility and potential of these compounds in chemical synthesis and pharmaceutical applications (Mamedov, Mamedova, Khikmatova, Mironova, Krivolapov, Bazanova, Chachkov, Katsyuba, Rizvanov, & Latypov, 2016).

Binding Affinities and Receptor Studies

Barf et al. (1996) investigated novel indolyethylamines, including derivatives of oxalamide, for their binding affinities to various receptors. This research contributes to the understanding of oxalamide derivatives' interactions with biological receptors, which is crucial for drug development (Barf, de Boer, Wikström, Peroutka, Swensson, Ennis, Ghazal, Mcguire, & Smith, 1996).

properties

IUPAC Name

N'-[(2-methoxy-4-methylphenyl)methyl]-N-[2-(5-methylpyridin-2-yl)ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-13-4-6-15(17(10-13)25-3)12-22-19(24)18(23)20-9-8-16-7-5-14(2)11-21-16/h4-7,10-11H,8-9,12H2,1-3H3,(H,20,23)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMDCNCFVKXNAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CNC(=O)C(=O)NCCC2=NC=C(C=C2)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10225505
Record name N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10225505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Off-white powder; Savoury, meat-like aroma
Record name N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1747/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Soluble in non-polar organic solvents; insoluble in water, Sparingly soluble (in ethanol)
Record name N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1747/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide

CAS RN

745047-94-3
Record name N1-[(2-Methoxy-4-methylphenyl)methyl]-N2-[2-(5-methyl-2-pyridinyl)ethyl]ethanediamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=745047-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0745047943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10225505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N1-(2-METHOXY-4-METHYLBENZYL)-N2-(2-(5-METHYLPYRIDIN-2-YL)ETHYL)OXALAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50H0N03SQU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N1-(2-Methoxy-4-methylbenzyl)-n2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032382
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A mixture of 2 g of (2-methoxy-4-methylphenyl)methanamine (from step 3) and Et3N (3.7 mL, 2 eq) in dry CH3CN (45 mL) was cooled to 0° C. under N2 atmosphere and ethyl 2-chloro-2-oxoacetate (1.47 mL, 1 eq) was added dropwise. After the addition was complete, the reaction mixture was stirred at room temperature for 4 hours and 2-(5-methylpyridin-2-yl)ethanamine (2.52 g, 1.4 eq, from step 5) was added. The reaction was heated at reflux for 24 hours. After cooling the solvent was removed under reduced pressure and the residue was dissolved in ethyl acetate and washed successively with water and brine, dried over MgSO4, filtered and evaporated. The residue was chromatographed on silica gel (eluent: 25-35% acetone in hexane) and recrystallized from ethyl acetate/hexane and ethanol/water to give 650 mg of N1-(2-methoxy-4-methylbenzyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide (15%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
3.7 mL
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
1.47 mL
Type
reactant
Reaction Step Two
Quantity
2.52 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a mixture of 1.8 g of (2-methoxy-4-methylphenyl)methanamine hydrochloride salt and triethylamine (5.1 mL, 3 equiv.) in dry acetonitrile (45 mL) was added ethyl 2-chloro-2-oxoacetate (1.47 mL, 1 equiv.) dropwise at 0° C. under nitrogen atmosphere. After the addition was complete, the reaction mixture was stirred at room temperature for 2 hours and 2-(5-methylpyridin-2-yl)ethanamine (2.52 g, 1.4 equiv.) was added. The reaction was heated at reflux for 24 hours. After removal of the solvent, the residue was dissolved in ethyl acetate and washed successively with water and brine, dried over MgSO4, filtered, and evaporated. The residue was washed with methyl t-butyl ether (20 mL) and recrystallized from ethanol to give 1.3 g of N1-(2-methoxy-4-methylbenzyl)-N2-(2-(5-methylpyridin-2-yl)ethyl) oxalamide as a white powder (yield 30%).
Name
(2-methoxy-4-methylphenyl)methanamine hydrochloride salt
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
5.1 mL
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
1.47 mL
Type
reactant
Reaction Step Two
Quantity
2.52 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

This method resulted in an improved yield of 85% when compared to the previous example (40%) yield by purification of compound 4 with column chromatography and by using H2/Raney Ni instead of BH3—SMe2. Further, the one-pot preparation of N′-(2-methoxy-4-methylbenzyl)-N2-(2-(5-methylpyridin-2-yl)ethyl) oxalamide shown in the previous example, was divided into two steps in this example. The yield was improved to 44% by purification of 2-(2-methoxy-4-methylbenzylamino)-2-oxoacetate in this example, from 30% yield without any purification of 2-(2-methoxy-4-methylbenzylamino)-2-oxoacetate in the one pot preparation described in the previous example.
[Compound]
Name
compound 4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N′-(2-methoxy-4-methylbenzyl)-N2-(2-(5-methylpyridin-2-yl)ethyl) oxalamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-(2-methoxy-4-methylbenzylamino)-2-oxoacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2-(2-methoxy-4-methylbenzylamino)-2-oxoacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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